molecular formula C15H19BrN2 B15352665 (S)-Pirlindole Hydrobromide

(S)-Pirlindole Hydrobromide

Cat. No.: B15352665
M. Wt: 307.23 g/mol
InChI Key: RSMSQMLSZXGGGF-ZOWNYOTGSA-N
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Description

(S)-Pirlindole Hydrobromide: is a chemical compound known for its use as a reversible inhibitor of monoamine oxidase A (RIMA). It is primarily used as an antidepressant in Russia. The compound is structurally similar to other monoamine oxidase inhibitors (MAOIs) and has been studied for its potential therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Pirlindole Hydrobromide typically involves the following steps:

  • Starting Materials: The synthesis begins with the appropriate starting materials, such as 8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole.

  • Reaction Conditions: The reaction conditions include the use of specific reagents and solvents under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to achieve high yield and purity. The process may include purification steps such as crystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

(S)-Pirlindole Hydrobromide: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

  • Substitution: Substitution reactions involve replacing a functional group in the compound with another group using suitable reagents.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, potassium permanganate, and controlled temperature.

  • Reduction: Lithium aluminum hydride, anhydrous conditions.

  • Substitution: Various nucleophiles and electrophiles under specific conditions.

Major Products Formed:

  • Oxidation: Oxidized derivatives of this compound.

  • Reduction: Reduced forms of the compound.

  • Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

(S)-Pirlindole Hydrobromide: has several scientific research applications, including:

  • Chemistry: Used as a reagent in organic synthesis and chemical research.

  • Biology: Studied for its effects on monoamine oxidase A and its potential therapeutic applications.

  • Medicine: Investigated for its antidepressant properties and potential use in treating depression.

  • Industry: Utilized in the pharmaceutical industry for the development of new drugs and treatments.

Mechanism of Action

The mechanism by which (S)-Pirlindole Hydrobromide exerts its effects involves the inhibition of monoamine oxidase A (MAO-A). By inhibiting this enzyme, the compound increases the levels of monoamines such as serotonin, norepinephrine, and dopamine in the brain, which can help alleviate symptoms of depression.

Molecular Targets and Pathways Involved:

  • Monoamine Oxidase A (MAO-A): The primary target of the compound.

  • Monoamine Pathways: The pathways involving serotonin, norepinephrine, and dopamine.

Comparison with Similar Compounds

  • Phenelzine

  • Tranylcypromine

  • Moclobemide

Properties

Molecular Formula

C15H19BrN2

Molecular Weight

307.23 g/mol

IUPAC Name

(5S)-12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene;hydrobromide

InChI

InChI=1S/C15H18N2.BrH/c1-10-5-6-14-12(9-10)11-3-2-4-13-15(11)17(14)8-7-16-13;/h5-6,9,13,16H,2-4,7-8H2,1H3;1H/t13-;/m0./s1

InChI Key

RSMSQMLSZXGGGF-ZOWNYOTGSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)N3CCN[C@@H]4C3=C2CCC4.Br

Canonical SMILES

CC1=CC2=C(C=C1)N3CCNC4C3=C2CCC4.Br

Origin of Product

United States

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